5-Chloro-8-methoxyquinolin-4-ol 5-Chloro-8-methoxyquinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 1153084-29-7
VCID: VC20152725
InChI: InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol

5-Chloro-8-methoxyquinolin-4-ol

CAS No.: 1153084-29-7

VCID: VC20152725

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-8-methoxyquinolin-4-ol - 1153084-29-7

Description

5-Chloro-8-methoxyquinolin-4-ol is a heterocyclic compound belonging to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound is substituted with a chlorine atom at position 5, a methoxy group at position 8, and a hydroxyl group at position 4. Its molecular formula is C10H8ClNO2C_{10}H_8ClNO_2, and its molecular weight is 209.63 g/mol.

This compound has garnered significant attention in medicinal chemistry due to its structural properties, which contribute to its biological activity and potential therapeutic applications, particularly in antimicrobial and anti-inflammatory research.

Synthesis of 5-Chloro-8-methoxyquinolin-4-ol

Several synthetic methods are used to produce this compound, typically involving:

  • Starting Materials: Chloro ortho-aminophenols and methacrylic aldehyde.

  • Reaction Conditions: Reactions are conducted under controlled temperatures (90–110°C) to minimize side reactions. A molar ratio of 2:1 (chloro ortho-aminophenols to methacrylic aldehyde) is preferred for optimal yields.

  • Catalysts and Solvents: Acidic or basic catalysts may be employed depending on the reaction pathway.

These synthetic routes are scalable and reproducible, making the compound accessible for research purposes.

Biological Activities

5-Chloro-8-methoxyquinolin-4-ol exhibits notable biological activities, making it a promising lead compound in drug discovery:

Biological ActivityMechanism/TargetApplications
AntimicrobialInhibits bacterial enzymes or disrupts cell membranesPotential antibiotic candidate
Anti-inflammatoryModulates inflammatory pathways by targeting enzymes or receptorsTreatment for inflammatory diseases

These activities have been validated through in vitro studies against various pathogens and inflammation models.

Applications in Medicinal Chemistry

The unique structural properties of this compound enable its use as:

  • Pharmaceutical Intermediate: A precursor for synthesizing derivatives with enhanced pharmacological profiles.

  • Lead Compound in Drug Discovery: Its biological activities make it a candidate for developing new antimicrobial or anti-inflammatory agents.

Comparative Analysis with Related Compounds

To understand the significance of its structure, comparisons with related quinoline derivatives are provided below:

Compound NameStructural FeaturesUnique Properties
5-Chloroquinolin-8-olLacks methoxy groupIncreased hydrophilicity
8-HydroxyquinolineHydroxyl group at position 8Known metal-chelation properties
4,8-DichloroquinolineTwo chlorine substitutionsEnhanced potency against certain pathogens

These comparisons highlight how small structural modifications can significantly alter biological activity.

CAS No. 1153084-29-7
Product Name 5-Chloro-8-methoxyquinolin-4-ol
Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name 5-chloro-8-methoxy-1H-quinolin-4-one
Standard InChI InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13)
Standard InChIKey OOXYRZPBDBTGKA-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2
PubChem Compound 43531998
Last Modified Aug 15 2024

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